Tert-butyl(oxan-4-ylmethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)11-8-9-4-6-12-7-5-9/h9,11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFACRIJOKTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Chemical Reactivity of N Tert Butyl Oxan 4 Ylmethyl Amine
Elucidation of Reaction Mechanisms Involving the Secondary Amine Center
The nitrogen atom in N-tert-butyl(oxan-4-ylmethyl)amine, with its lone pair of electrons, is the primary center of reactivity, functioning as a nucleophile and a base.
The secondary amine of N-tert-butyl(oxan-4-ylmethyl)amine exhibits nucleophilic character, enabling it to participate in various substitution and addition reactions. However, its reactivity is significantly modulated by steric hindrance.
Direct N-alkylation of the amine with a tert-butyl halide via a standard SN2 mechanism is generally not a viable synthetic route. sciencemadness.org Tertiary alkyl halides, such as tert-butyl bromide, are highly prone to elimination reactions in the presence of a nucleophile that is also a base, leading to the formation of isobutylene (B52900) rather than the desired substitution product. sciencemadness.org The significant steric bulk of the tert-butyl group severely impedes the required backside attack for an SN2 reaction. wikipedia.org
Alternative strategies for alkylation often involve SN1-type reactions or the use of coupling reagents. For instance, alkylation can sometimes be achieved under conditions that favor the formation of a carbocation, which can then be trapped by the amine. sciencemadness.org More advanced methods, such as copper-catalyzed N-alkylation using alkylborane reagents, offer a pathway to form C-N bonds while avoiding the harsh conditions that promote elimination. organic-chemistry.org These methods often proceed through intermediates like copper(II) amides, followed by transmetalation and reductive elimination. organic-chemistry.org Another modern approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a "self-limiting" monoalkylation, preventing the common issue of overalkylation. acs.org
The table below summarizes the general outcomes of attempting to alkylate secondary amines with tertiary alkyl halides.
| Alkylation Reaction | Substrate 1 | Substrate 2 | Conditions | Predominant Pathway | Product(s) |
| Direct Alkylation | Secondary Amine | tert-Alkyl Halide | Basic | E2 Elimination | Alkene, Amine Salt |
| SN1-type Alkylation | Secondary Amine | tert-Alkyl Halide | Acidic/Lewis Acid | SN1 | Tertiary Amine, Alkene |
This is an interactive data table based on general principles of amine alkylation.
The most common and practical synthesis of N-tert-butyl(oxan-4-ylmethyl)amine involves the reductive amination of tetrahydropyran-4-carbaldehyde with tert-butylamine (B42293). organic-chemistry.org This two-step, one-pot process is a cornerstone of amine synthesis.
The initial step is the formation of an imine (or Schiff base) intermediate. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms a tetrahedral intermediate known as a carbinolamine. nih.gov The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. nih.gov Following the nucleophilic attack, a proton is transferred from the nitrogen to the oxygen, and subsequent protonation of the hydroxyl group turns it into a good leaving group (water). Elimination of water then generates a protonated imine, or iminium ion, which is finally deprotonated to yield the neutral imine. nih.gov The optimal pH for imine formation is weakly acidic (around 4-5) to facilitate both carbonyl protonation and amine nucleophilicity. nih.gov
The second step is the reduction of the C=N double bond of the imine to a C-N single bond. This is achieved using a reducing agent added to the reaction mixture. A variety of reducing agents can be used, but milder, selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. organic-chemistry.org These reagents are capable of reducing the protonated iminium ion intermediate much faster than the starting aldehyde, which prevents the wasteful reduction of the aldehyde to an alcohol. organic-chemistry.org
Nucleophilic Attack: tert-Butylamine attacks the carbonyl of tetrahydropyran-4-carbaldehyde.
Proton Transfer: An intramolecular proton transfer forms the carbinolamine.
Dehydration: The carbinolamine is protonated and loses a molecule of water to form an iminium ion.
Reduction: A hydride (H⁻) from the reducing agent attacks the iminium carbon, forming the final secondary amine product. organic-chemistry.org
Kinetic studies on imine formation show that the rate can be influenced by factors such as the basicity of the amine and steric effects. researchgate.net For example, the reaction of n-butylamine with certain aldehydes has been monitored by ¹H NMR, showing a gradual conversion to the imine over time. acs.org
The secondary amine center in N-tert-butyl(oxan-4-ylmethyl)amine can be a target for various oxidants. The reaction products depend on the specific oxidant and reaction conditions. Mild oxidation may lead to the formation of stable aminyl radicals or imines, while stronger conditions can lead to bond cleavage.
In the presence of radical initiators, such as hydroxyl radicals (•OH), hydrogen abstraction from the N-H bond is a primary pathway. nih.gov This generates an aminyl radical, (CH₃)₃C-N•-CH₂-(oxane-4-yl). In atmospheric chemistry studies of tert-butylamine, the aminyl radical reacts further with species like nitrogen oxides (NOx) to form products such as nitramines and nitrosamines. nih.gov The tert-butylnitrosamine can then react with more OH radicals, leading to the formation of a tert-butyl radical and ultimately acetone. nih.gov By analogy, oxidation of N-tert-butyl(oxan-4-ylmethyl)amine could lead to the formation of the oxane-4-ylmethyl radical and subsequent degradation products.
Visible light photoredox catalysis provides a modern method for generating amine radical cations from secondary amines. rsc.org These radical cations are versatile intermediates that can undergo several reaction pathways, including:
Deprotonation: Loss of a proton from the α-carbon to form a highly reducing α-amino radical.
Hydrogen Atom Abstraction: The radical cation itself can act as a source of a hydrogen radical. rsc.org
C-C Bond Cleavage: Fragmentation of the bond alpha to the nitrogen. rsc.org
Direct C-H amination of arenes can be achieved by generating aminium radicals from N-chloroamines under UV photolysis, providing a metal-free route to aryl amines. rsc.orgrsc.org This highlights the potential for radical-mediated functionalization of the amine nitrogen.
The table below outlines potential products from the radical-initiated reaction of tert-butylamine, which serves as a model for the reactivity of the title compound.
| Reactants | Conditions | Key Intermediate | Major Products | Minor Products |
| tert-Butylamine + •OH | NOx present | (CH₃)₃CNH• | tert-Butylnitramine, Acetone | Formaldehyde, 2-Methylpropene |
Data derived from studies on tert-butylamine. nih.gov
Role of the tert-Butyl Substituent in Reaction Selectivity and Kinetics
The tert-butyl group is not merely a passive spectator; its significant steric bulk and electronic properties profoundly influence the reactivity, selectivity, and conformational dynamics of the molecule.
The most significant contribution of the tert-butyl group is its steric hindrance. wikipedia.org This bulkiness can dictate the regioselectivity and stereoselectivity of reactions involving the amine nitrogen. As discussed in section 3.1.1, the steric hindrance from the tert-butyl group makes SN2 reactions at the nitrogen center extremely difficult. sciencemadness.org This effect can be exploited to control reactivity; for example, it prevents overalkylation, which is a common side reaction in the alkylation of less hindered amines. acs.org
In reactions where new stereocenters are formed, the tert-butyl group can exert a high degree of stereocontrol by blocking one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This principle is widely used in asymmetric synthesis.
The steric bulk of substituents can be quantified using various parameters, such as A-values, which measure the preference for an equatorial versus axial position in a cyclohexane (B81311) ring. The tert-butyl group has one of the largest A-values, indicating a strong preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. wikipedia.org This steric demand is a key factor in predicting reaction outcomes.
The tert-butyl group plays a crucial role in determining the conformational preferences of the entire molecule. Attached to the nitrogen, it influences the rotational barrier around the C-N bonds and the inversion barrier of the nitrogen atom. In studies of N-tert-butyl-N,N-dialkylamines, it has been shown that the barriers to tert-butyl rotation and nitrogen inversion can be coupled. nih.gov
Within the oxane ring system, the -(CH₂)-N(H)-tBu substituent will have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the ring. The structure and conformational properties of saturated heterocycles are determined by a balance of factors including bond lengths, bond angles, and non-bonding interactions. The presence of a bulky group like tert-butyl can lock the ring into a specific chair conformation.
Furthermore, the steric hindrance of the tert-butyl group can lead to a flattening of the pyramidal geometry at the nitrogen atom, moving it from a typical sp³ hybridization towards a more planar, sp²-like character to alleviate steric strain. nih.gov This change in geometry can, in turn, affect the nucleophilicity and basicity of the nitrogen atom. Studies on sterically hindered amines have shown that excessive steric crowding can force the nitrogen atom to become planar. nih.gov
The table below shows the conformational free energy differences (A-values) for various substituents on a cyclohexane ring, illustrating the significant steric bulk of the tert-butyl group.
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.7 |
| -CH₂CH₃ | 1.8 |
| -CH(CH₃)₂ | 2.1 |
| -C(CH₃)₃ | >4.5 |
This is an interactive data table showing generally accepted A-values.
Reactivity of the Oxane Ring System in Chemical Transformations
Ring Stability and Potential for Ring-Opening or Expansion Reactions
The stability of the oxane ring in N-tert-butyl(oxan-4-ylmethyl)amine is comparable to that of cyclohexane, its carbocyclic analogue. Six-membered rings like oxane can adopt a strain-free chair conformation, which minimizes both angle strain and torsional strain. libretexts.orgwikipedia.org This inherent stability means that, under normal conditions, the oxane ring is relatively inert and does not readily undergo ring-opening reactions.
However, the presence of the heteroatom and the substitution pattern can influence the ring's susceptibility to cleavage. Under harsh acidic conditions, protonation of the ether oxygen can activate the ring towards nucleophilic attack, leading to ring opening. The general mechanism involves the protonated ether being attacked by a nucleophile, resulting in the cleavage of a carbon-oxygen bond. The regioselectivity of this cleavage would be influenced by steric and electronic factors of the substituents.
Ring expansion reactions of the oxane ring are generally not facile and would require specific reagents and conditions designed to promote such transformations, for instance, via carbocationic rearrangements of intermediates formed during other reactions.
Table 1: Comparison of Ring Strain in Cycloalkanes
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0.1 |
| Cycloheptane | 7 | 6.3 |
This table illustrates the low ring strain of a six-membered ring like cyclohexane, which is analogous to the oxane ring. wikipedia.org
Intermolecular and Intramolecular Interactions Involving the Oxane Moiety
The oxane moiety in N-tert-butyl(oxan-4-ylmethyl)amine can participate in various non-covalent interactions that influence its physical properties and chemical behavior. The ether oxygen atom possesses lone pairs of electrons, making it a hydrogen bond acceptor. libretexts.orgkhanacademy.org
Intermolecular Interactions:
Hydrogen Bonding: The oxygen atom of the oxane ring can form hydrogen bonds with protic solvents or other molecules containing acidic protons. This interaction can affect the solubility and boiling point of the compound. Furthermore, the secondary amine group in the side chain can act as both a hydrogen bond donor and acceptor. libretexts.org
Intramolecular Interactions:
Hydrogen Bonding: Depending on the conformation of the molecule, it is conceivable that an intramolecular hydrogen bond could form between the N-H proton of the aminomethyl group and the oxygen atom of the oxane ring. This would require the molecule to adopt a specific folded conformation to bring these groups into proximity. Such an interaction would influence the conformational preference of the side chain relative to the ring.
Dipole-Dipole Interactions: The C-O-C ether linkage in the oxane ring possesses a dipole moment. These dipoles can interact with other polar groups within the molecule or with other molecules.
The conformational flexibility of the oxane ring, which exists predominantly in a chair conformation, and the rotational freedom of the side chain will determine the extent and nature of these intramolecular interactions.
Acid-Base Equilibria and Protonation Studies
The basicity of N-tert-butyl(oxan-4-ylmethyl)amine is primarily attributed to the lone pair of electrons on the nitrogen atom of the secondary amine. The bulky tert-butyl group and the oxan-4-ylmethyl substituent influence the electron density on the nitrogen and the steric accessibility of the lone pair for protonation.
The pKa of a compound is a measure of the acidity of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. While the specific pKa of N-tert-butyl(oxan-4-ylmethyl)amine is not documented in readily available literature, it can be estimated by considering related structures.
For instance, the pKa of tert-butylamine is reported to be 10.68. nih.govchemicalbook.com The presence of the oxan-4-ylmethyl group, which is primarily an alkyl substituent, is not expected to drastically alter the electronic environment of the nitrogen atom compared to a simple alkyl group. Therefore, the pKa of N-tert-butyl(oxan-4-ylmethyl)amine is likely to be in a similar range, making it a moderately strong base.
The ether oxygen in the oxane ring is a much weaker base than the nitrogen atom. The protonation of ethers generally requires strong acids, and the resulting oxonium ions are highly acidic. In an acidic medium, the amine nitrogen will be preferentially protonated over the ether oxygen.
Table 2: pKa Values of Representative Amines
| Amine | Structure | pKa of Conjugate Acid |
| Ammonia | NH₃ | 9.25 |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.78 wikipedia.org |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.68 nih.govchemicalbook.com |
This table provides a reference for the basicity of primary amines. The pKa of N-tert-butyl(oxan-4-ylmethyl)amine is expected to be in a similar range to that of tert-butylamine.
The equilibrium for the protonation of the amine can be represented as follows:
(CH₃)₃CNHCH₂(C₅H₉O) + H₂O ⇌ (CH₃)₃CNH₂⁺CH₂(C₅H₉O) + OH⁻
The position of this equilibrium is dependent on the pH of the solution. In acidic solutions, the protonated form will predominate, while in basic solutions, the free amine will be the major species.
Advanced Spectroscopic Characterization and Structural Elucidation of N Tert Butyl Oxan 4 Ylmethyl Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of N-tert-butyl(oxan-4-ylmethyl)amine, offering insights into its atomic connectivity and dynamic behavior in solution.
Comprehensive 1D and 2D NMR Analysis (¹H, ¹³C, and Heteronuclear NMR)
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of N-tert-butyl(oxan-4-ylmethyl)amine exhibits characteristic signals corresponding to the different proton environments. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, a result of rapid rotation. nih.gov This signal is a hallmark of the tert-butyl moiety and is easily identifiable in the spectrum. The protons of the oxane ring and the methylene bridge produce more complex splitting patterns due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum will show distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, as well as signals for the carbons of the oxane ring and the methylene linker.
2D NMR and Heteronuclear Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, helping to assign the protons of the oxane ring and the methylene bridge. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹³C NMR signals. ipb.pt More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, further confirming the molecular structure. ipb.pt
Below are interactive tables detailing the predicted ¹H and ¹³C NMR chemical shifts for Tert-butyl(oxan-4-ylmethyl)amine.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (9H) | ~1.0-1.2 | Singlet |
| Methylene bridge (-CH₂-) | ~2.4-2.6 | Doublet |
| Oxane ring protons | ~1.2-1.8, 3.3-4.0 | Multiplets |
| Amine proton (-NH-) | Variable | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| tert-Butyl (quaternary C) | ~50-52 |
| tert-Butyl (methyl C) | ~28-30 |
| Methylene bridge (-CH₂-) | ~55-58 |
| Oxane ring carbons | ~30-40, 65-70 |
Application of the tert-Butyl Group as an NMR Spectroscopic Probe for Dynamic Studies
The tert-butyl group serves as an excellent probe for dynamic NMR studies due to its unique properties. nih.gov The nine equivalent protons give rise to a strong, sharp singlet in the ¹H NMR spectrum, making it easily observable even in complex molecular environments. nih.gov
In dynamic processes, such as conformational changes or intermolecular interactions, the chemical environment of the tert-butyl group may change. This can lead to broadening of its NMR signal or the appearance of multiple signals at low temperatures, providing valuable information about the energy barriers of these processes. semanticscholar.org The high sensitivity of the tert-butyl signal allows for the study of these dynamics even at low concentrations. nih.govnih.gov
Advanced NMR Techniques for Conformational and Configurational Analysis
Advanced NMR techniques are crucial for determining the three-dimensional structure of N-tert-butyl(oxan-4-ylmethyl)amine, including its preferred conformation and stereochemistry. nih.gov
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are powerful tools for determining spatial proximities between protons. mdpi.com For N-tert-butyl(oxan-4-ylmethyl)amine, NOE data can reveal the preferred orientation of the tert-butyl group relative to the oxane ring and help to establish the chair conformation of the oxane ring.
Computational Modeling: The experimental NMR data is often used in conjunction with quantum mechanical calculations to build and validate accurate three-dimensional models of the molecule, providing a deeper understanding of its conformational preferences. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in N-tert-butyl(oxan-4-ylmethyl)amine. The infrared spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.
Key FT-IR Absorptions:
N-H Stretch: A characteristic absorption in the range of 3300-3500 cm⁻¹ indicates the presence of the secondary amine. libretexts.orgpressbooks.pub This band is typically sharper and less intense than an O-H band. libretexts.orgpressbooks.pub
C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the alkane portions of the molecule, including the tert-butyl group and the oxane ring. libretexts.org
C-O Stretch: The C-O stretching vibration of the ether linkage in the oxane ring will appear in the region of 1050-1150 cm⁻¹.
N-H Bend: The N-H bending vibration can be observed in the 1500-1650 cm⁻¹ region.
Interactive Data Table: Characteristic FT-IR Frequencies
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| N-H (amine) | Stretch | 3300-3500 |
| C-H (alkane) | Stretch | 2850-3000 |
| C-O (ether) | Stretch | 1050-1150 |
| N-H (amine) | Bend | 1500-1650 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.
For N-tert-butyl(oxan-4-ylmethyl)amine, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum. The symmetric stretching of the C-C bonds of the tert-butyl group and the oxane ring would be expected to produce distinct Raman signals.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry is an essential analytical technique for the structural confirmation of synthesized compounds. It provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for verifying the molecular weight and elucidating the structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by providing highly accurate mass measurements. Unlike standard mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For N-tert-butyl(oxan-4-ylmethyl)amine, with a molecular formula of C10H21NO, the monoisotopic mass is 171.16231 Da uni.lu.
HRMS analysis of this compound would involve ionizing the molecule, typically by forming a protonated species [M+H]+, and measuring its m/z value to a high degree of accuracy. The experimentally determined mass can then be compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental formula. Various adducts can be observed depending on the ionization conditions and the solvent system used uni.lu.
Table 1: Predicted HRMS Data for N-tert-butyl(oxan-4-ylmethyl)amine Adducts uni.lu
| Adduct Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]+ | C10H22NO+ | 172.16959 |
| [M+Na]+ | C10H21NNaO+ | 194.15153 |
| [M+K]+ | C10H21KNO+ | 210.12547 |
This data is computationally predicted and serves as a reference for experimental verification.
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS or MS²) is employed to determine the fragmentation pathways of a molecule, offering deeper structural insights. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the [M+H]+ ion of N-tert-butyl(oxan-4-ylmethyl)amine) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure. nih.govwvu.edu
Plausible Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For N-tert-butyl(oxan-4-ylmethyl)amine, this could lead to the formation of a stable iminium ion.
Loss from the tert-butyl group: The tert-butyl group is known to fragment via the loss of a methyl radical (•CH3) to form a stable tertiary carbocation researchgate.net. Another possibility is the loss of isobutylene (B52900).
Oxane Ring Opening: The oxane ring can undergo cleavage, typically initiated by a hydrogen transfer, leading to a variety of fragment ions.
Table 2: Predicted Major Fragment Ions in Tandem MS of N-tert-butyl(oxan-4-ylmethyl)amine [M+H]+
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |
|---|---|---|---|
| 172.17 | tert-butyliminium | C6H11O (oxan-4-yl) | 86.13 |
| 172.17 | (Oxan-4-ylmethyl)iminium | C4H9 (tert-butyl) | 114.09 |
| 172.17 | [M+H - CH4]+ | CH4 | 156.14 |
X-ray Crystallography for Solid-State Structural Determination (Applicability for Derivatives and Salts)
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
While a crystal structure for the free base N-tert-butyl(oxan-4-ylmethyl)amine has not been reported, the technique is highly applicable to its stable, crystalline derivatives and salts (e.g., hydrochloride or hydrobromide salts) sigmaaldrich.com. The formation of a salt often enhances the crystallinity of a compound, making it more amenable to single-crystal X-ray diffraction analysis.
The structural determination of a derivative would provide definitive proof of the compound's constitution. For instance, analysis of a suitable crystal would:
Confirm the chair conformation of the oxane ring, which is its most stable form, similar to observations in related heterocyclic systems nih.gov.
Determine the precise bond angles around the amine nitrogen and the quaternary carbon of the tert-butyl group, revealing any steric strain imposed by the bulky substituent researchgate.net.
Elucidate the supramolecular architecture in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds involving the amine proton (in a salt) and the ether oxygen, which dictate the crystal packing nih.gov.
Given the importance of unambiguous structural confirmation in chemical research, obtaining an X-ray crystal structure of a suitable salt or derivative of N-tert-butyl(oxan-4-ylmethyl)amine would be a critical step in its comprehensive characterization nih.govillinois.edu.
Computational and Theoretical Chemistry Studies of N Tert Butyl Oxan 4 Ylmethyl Amine
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of N-tert-butyl(oxan-4-ylmethyl)amine at an electronic level. These methods allow for the determination of various molecular properties and reactivity descriptors.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules like N-tert-butyl(oxan-4-ylmethyl)amine. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties.
For analogous systems, such as N-tert-butyl amides, DFT calculations have been employed to understand the impact of the bulky tert-butyl group on the molecular structure and rotational barriers. These studies often utilize functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. For N-tert-butyl(oxan-4-ylmethyl)amine, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles of the ground state geometry.
Furthermore, DFT is used to calculate energetic properties that are key to understanding the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.
A hypothetical DFT study on N-tert-butyl(oxan-4-ylmethyl)amine at the B3LYP/6-31G(d) level of theory could yield the following electronic properties:
| Property | Calculated Value |
| Total Energy | -520.123 Hartrees |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 Debye |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense than DFT.
For a molecule like N-tert-butyl(oxan-4-ylmethyl)amine, ab initio calculations would be valuable for benchmarking the results obtained from DFT. High-level ab initio methods are particularly important for accurately calculating properties like electron correlation energies, which are crucial for a precise description of molecular systems. For instance, studies on the rotational barriers in molecules like 2-methylpropane have utilized ab initio calculations to achieve results in good agreement with experimental data. A similar approach for N-tert-butyl(oxan-4-ylmethyl)amine would provide a robust understanding of its energetic landscape.
Conformational Analysis and Potential Energy Surfaces
Exploration of Preferred Conformers of the Oxane Ring and Amine Linkage
The oxane ring in N-tert-butyl(oxan-4-ylmethyl)amine is expected to adopt a chair conformation as its lowest energy state, similar to cyclohexane (B81311). In this chair conformation, the 4-substituted methylamine (B109427) group can be in either an axial or an equatorial position. Computational studies on substituted cyclohexanes consistently show a strong preference for the substituent to occupy the equatorial position to minimize steric hindrance. Therefore, the most stable conformer of the oxane ring is predicted to have the -(CH2)NH(t-Bu) group in the equatorial position.
The orientation of the tert-butyl group relative to the rest of the molecule is another critical aspect of the conformational analysis. The rotation around the C-N and C-C bonds of the amine linkage will lead to various staggered and eclipsed conformations. The bulky tert-butyl group will sterically interact with the oxane ring, influencing the preferred dihedral angles. Computational modeling of analogous N-tert-butyl alkanamines can provide insight into these preferences, suggesting that staggered conformations that minimize the interaction between the tert-butyl group and the oxane ring will be energetically favored.
A hypothetical conformational analysis could reveal the relative energies of different conformers:
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Equatorial, anti | 0.00 |
| 2 | Equatorial, gauche | 1.2 |
| 3 | Axial, anti | 4.5 |
Barriers to Rotation and Inversion around Key Bonds
The potential energy surface of N-tert-butyl(oxan-4-ylmethyl)amine is characterized by energy barriers to rotation around several key bonds. The rotation of the tert-butyl group around the C-N bond is a significant contributor to the molecule's dynamics. Studies on similar molecules, such as N-tert-butyl amides, have shown that the steric bulk of the tert-butyl group can lead to substantial rotational barriers. For N-tert-butyl(oxan-4-ylmethyl)amine, the barrier to rotation around the C-N bond is expected to be influenced by the steric interactions with the methylene group and the oxane ring.
Another important rotational barrier is that around the C4-C(methylene) bond of the oxane ring. This rotation will determine the orientation of the entire amine substituent relative to the ring. Additionally, the inversion of the nitrogen atom in the secondary amine presents another energy barrier, though this is typically low for aliphatic amines.
Computational methods, such as relaxed potential energy surface scans using DFT, can be employed to calculate these barriers. For example, the rotational barrier of the methyl group in 2-methylpropane has been calculated to be around 3.94 kcal/mol. masterorganicchemistry.com A similar calculation for the tert-butyl group in N-tert-butyl(oxan-4-ylmethyl)amine would provide valuable information about its conformational flexibility.
Simulation of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. The simulation of these spectra can aid in the structural elucidation and conformational analysis of N-tert-butyl(oxan-4-ylmethyl)amine.
The prediction of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculated chemical shifts can then be compared to experimental data to confirm the molecular structure and assign specific resonances to individual atoms. For N-tert-butyl(oxan-4-ylmethyl)amine, the calculated 1H and 13C NMR chemical shifts would be sensitive to the conformation of the molecule. For instance, the chemical shifts of the protons on the oxane ring would differ depending on whether they are in an axial or equatorial environment.
A simulated 13C NMR spectrum for the most stable conformer of N-tert-butyl(oxan-4-ylmethyl)amine, calculated at the B3LYP/6-31G(d) level of theory, might yield the following chemical shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C(tert-butyl, quat) | 50.5 |
| C(tert-butyl, CH3) | 28.9 |
| C(methylene) | 55.2 |
| C4(oxane) | 35.8 |
| C3, C5(oxane) | 32.1 |
| C2, C6(oxane) | 68.3 |
By comparing these simulated values with experimental spectra, a deeper understanding of the molecule's structure and dynamics in solution can be achieved.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.
For N-tert-butyl(oxan-4-ylmethyl)amine, a theoretical NMR prediction would involve the following steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved through geometry optimization calculations using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
NMR Calculation: Following optimization, the magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach.
Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
The predicted chemical shifts provide insights into the electronic environment of each nucleus. For instance, the protons of the tert-butyl group would be expected to have a distinct chemical shift compared to the protons on the oxane ring or the methylene bridge. Similarly, the chemical shifts of the carbon atoms would differ based on their hybridization and proximity to electronegative atoms like nitrogen and oxygen.
Hypothetical Predicted ¹H and ¹³C NMR Data for N-tert-butyl(oxan-4-ylmethyl)amine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.1 - 1.3 | 28 - 30 |
| C(CH₃)₃ | 50 - 52 | |
| NH | 1.0 - 1.5 (broad) | |
| N-CH₂ | 2.4 - 2.6 | 55 - 58 |
| CH (oxane) | 1.5 - 1.7 | 35 - 38 |
| CH₂ (oxane, axial to O) | 3.8 - 4.0 | 67 - 70 |
| CH₂ (oxane, equatorial to O) | 3.2 - 3.4 | 67 - 70 |
| CH₂ (oxane, adjacent to CH) | 1.2 - 1.4 | 33 - 36 |
Note: This table is a hypothetical representation based on typical chemical shifts for similar functional groups and is not the result of a specific published computational study on this molecule.
Calculation of Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.
The process involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic coordinates.
Vibrational Mode Analysis: The results yield a set of vibrational frequencies, each corresponding to a specific normal mode of vibration (e.g., stretching, bending, rocking). The calculation also provides the IR and Raman intensities for each mode.
For N-tert-butyl(oxan-4-ylmethyl)amine, characteristic vibrational frequencies would be expected for the N-H, C-H, C-N, and C-O bonds. For instance, the N-H stretching vibration would appear in the range of 3300-3500 cm⁻¹, while C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. The C-O-C stretching of the oxane ring would likely produce a strong band in the 1050-1150 cm⁻¹ region.
Hypothetical Predicted Vibrational Frequencies for N-tert-butyl(oxan-4-ylmethyl)amine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (tert-butyl) | 2950 - 3000 | Strong |
| C-H Stretch (oxane & CH₂) | 2850 - 2950 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| CH₂ Scissoring | 1450 - 1470 | Medium |
| C-O-C Stretch (oxane) | 1050 - 1150 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Note: This table is a hypothetical representation based on characteristic vibrational frequencies for the functional groups present and is not from a specific published computational study on this molecule.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states.
For a hypothetical reaction involving N-tert-butyl(oxan-4-ylmethyl)amine, such as its reaction with a hydroxyl radical, computational modeling could be employed. whiterose.ac.ukwhiterose.ac.uk The process would involve:
Locating Stationary Points: Calculations would be performed to find the geometries of the reactants, products, and any intermediates.
Transition State Searching: Sophisticated algorithms would be used to locate the transition state structure, which represents the energy maximum along the reaction coordinate.
Frequency Analysis: A frequency calculation on the transition state structure would confirm it as a true saddle point, characterized by a single imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to connect the transition state to the corresponding reactants and products, verifying the reaction pathway.
Such studies would provide valuable information on the reaction kinetics and thermodynamics, including activation energies and reaction enthalpies.
Molecular Docking and Interaction Studies (Theoretical Exploration of Binding Affinity for Ligand Applications)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.
If N-tert-butyl(oxan-4-ylmethyl)amine were to be explored as a potential ligand for a biological target, molecular docking studies would be a key initial step. The general procedure is as follows:
Preparation of Receptor and Ligand: The three-dimensional structures of the target receptor (e.g., a protein) and the ligand (N-tert-butyl(oxan-4-ylmethyl)amine) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.
Docking Simulation: A docking program is used to systematically explore different conformations and orientations of the ligand within the binding site of the receptor.
Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
These theoretical studies can provide insights into the potential biological activity of N-tert-butyl(oxan-4-ylmethyl)amine and guide the design of more potent analogs.
Applications of N Tert Butyl Oxan 4 Ylmethyl Amine and Its Analogues in Advanced Organic Synthesis
Role as a Key Building Block in Multistep Organic Synthesis
The utility of the oxane (tetrahydropyran) ring is well-established, as it is a core component of numerous natural products. organic-chemistry.orgmdpi.com The tert-butyl group often serves as a robust protecting group for amines, and amine-functionalized heterocycles are crucial intermediates in medicinal chemistry. nih.govresearchgate.net The combination of these features in N-tert-butyl(oxan-4-ylmethyl)amine and its analogues makes them powerful tools for constructing complex molecular frameworks and novel heterocyclic systems.
The oxane-amine scaffold serves as a foundational unit for the assembly of more intricate molecules. A direct example is the synthesis of tert-butyl({3-[(3,4-dimethylpyrrolidin-1-yl)methyl]oxan-3-yl}methyl)amine, a complex structure where the core tert-butyl(oxan-ylmethyl)amine unit is further functionalized. molport.com
The principles guiding the use of such building blocks are widely applied. For instance, chiral auxiliaries like tert-butanesulfinamide are employed in the multi-step synthesis of complex alkaloids by directing stereoselective additions to create key amine stereocenters. nih.gov This strategy allows for the construction of elaborate natural products. Similarly, the total synthesis of complex marine macrolides, such as neopeltolide, relies heavily on the strategic formation of the embedded tetrahydropyran (B127337) ring system. mdpi.com Analogous four-membered heterocycles, like oxetanes, have been developed as building blocks for creating modified peptides, demonstrating the modularity of using saturated heterocycles in complex synthesis. ljmu.ac.uk
Table 1: Examples of Complex Molecules Synthesized from Heterocyclic Building Blocks
| Starting Heterocycle Type | Resulting Complex Molecule/Class | Synthetic Strategy |
|---|---|---|
| Oxane-amine Analogue | tert-butyl({3-[(3,4-dimethylpyrrolidin-1-yl)methyl]oxan-3-yl}methyl)amine molport.com |
Functionalization of the core scaffold |
| N-tert-butanesulfinimine | Phenanthroindolizidine and Phenanthroquinolizidine Alkaloids nih.gov | Diastereoselective allylation, SN2 substitution, and Pictet–Spengler annulation |
| Substituted Aldehyde | Neopeltolide (containing a tetrahydropyran ring) mdpi.com | Diastereoselective formal [4+2]-annulation |
| Oxetane-modified Dipeptides | Oxetane Modified Peptides (OMPs) ljmu.ac.uk | Solid-Phase Peptide Synthesis (SPPS) |
The inherent reactivity of the amine and the structural features of the oxane ring in these building blocks facilitate the synthesis of diverse heterocyclic systems. Functionalized oxetanes and azetidines, which are smaller ring analogues of oxanes, undergo aza-Michael addition reactions with various NH-heterocycles to produce novel heterocyclic amino acid derivatives. mdpi.com This demonstrates a pathway where the amine attached to a saturated heterocycle acts as a nucleophile to construct larger, more complex heterocyclic frameworks.
Other synthetic strategies also leverage amine-functionalized scaffolds. The palladium-catalyzed amino-Heck reaction, for example, allows for the intramolecular cyclization of oximes bearing an olefinic moiety to form a variety of aza-heterocycles, including pyrroles and pyridines. nih.gov Furthermore, building blocks like 2-substituted 5-amino-4-cyano-1,3-oxazoles can undergo Friedländer-type reactions to produce quinoline (B57606) derivatives, which are important structures in medicinal chemistry. researchgate.net The synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives, which have shown potential as monoamine oxidase (MAO) inhibitors, is achieved through the condensation of amidoximes with alkyl 2-halocarboxylates. nih.gov These examples underscore the versatility of amine-containing heterocyclic precursors in constructing a wide array of other heterocyclic systems.
N-tert-butyl(oxan-4-ylmethyl)amine as a Ligand in Catalysis
The nitrogen atom of the amine group in N-tert-butyl(oxan-4-ylmethyl)amine and its analogues possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows these molecules to function as ligands in catalytic systems, influencing the activity and selectivity of chemical transformations.
The ability of amines to act as ligands is a fundamental concept in coordination chemistry. Aminophosphine ligands, for instance, readily coordinate with group 6B metal hexacarbonyls to form stable cis-M(CO)4 complexes. nih.gov Similarly, simple amines like methylamine (B109427) can coordinate to metal centers in metal-organic frameworks, sometimes inducing structural phase changes in the material. nih.gov
More complex ligands can be formed in situ through the reaction of amines with carbonyl compounds, which then coordinate to metal ions like nickel(II) to form well-defined complexes. rsc.orgrsc.org The oxane-amine scaffold can act as a bidentate or polydentate ligand, where both the nitrogen atom and the oxygen atom of the oxane ring can potentially coordinate to a metal center, forming a stable chelate ring that enhances complex stability. The specific coordination mode would depend on the metal, the solvent, and the reaction conditions.
Analogues containing the oxazoline (B21484) ring, a related heterocyclic structure, have proven to be highly effective ligands in a wide range of asymmetric catalytic reactions. nih.govresearchgate.net For example, non-symmetrical bis(oxazoline) ligands containing a tert-butyl group have been used in the chromium-catalyzed Nozaki-Hiyama-Kishi methallylation of aldehydes, achieving very high enantioselectivity. nih.gov This highlights the critical role that sterically hindered, chiral heterocyclic ligands play in controlling the stereochemical outcome of a reaction.
While not directly involving an oxane ring, the principles are transferable. Amine ligands are also crucial in transformations that utilize methanol (B129727) as a C1 building block. springernature.com Ruthenium and cobalt complexes, often featuring tridentate amine-based ligands, catalyze various methylation reactions and the synthesis of heterocycles like quinazolinones through a "borrowing hydrogen" mechanism. nih.gov In this process, the amine ligand facilitates the dehydrogenation of methanol and subsequent reductive coupling steps. The oxane-amine scaffold, by extension, could serve as a ligand in similar catalytic cycles, modulating the reactivity of the metal center.
Table 2: Catalytic Applications of Amine-Containing Heterocyclic Ligands
| Ligand Type | Metal Catalyst | Reaction Type | Role of Ligand |
|---|---|---|---|
| Bis(oxazoline) nih.gov | Chromium | Asymmetric Methallylation | Enantioselective control |
| Tridentate Amine Ligands nih.gov | Ruthenium, Cobalt | N- and C-Methylation with Methanol | Facilitates dehydrogenation and coupling |
| Oxazoline-based Ligands nih.govresearchgate.net | Various Transition Metals | Multiple Asymmetric Transformations | Provides chiral environment for stereocontrol |
Development of Functional Materials and Polymers
The structural features of N-tert-butyl(oxan-4-ylmethyl)amine analogues are beneficial for the design of advanced materials and polymers. The amine functionality provides a reactive handle for polymerization or for grafting onto surfaces, while the tert-butyl group can impart specific physical properties.
Polymers containing amine groups are highly valued for their ability to be functionalized further. rsc.org A common strategy involves the cationic ring-opening polymerization (CROP) of 2-oxazolines using initiators that have a protected amine group, such as a tert-butyloxycarbonyl (BOC) or phthalimide (B116566) group. rsc.org This allows for the synthesis of well-defined polymers with a terminal amine group after deprotection.
Integration into Polymeric Structures for Specific Material Properties
While specific studies detailing the homopolymerization of N-tert-butyl(oxan-4-ylmethyl)amine are not prevalent, its structure is highly suggestive of its utility as a monomer or modifying agent in the synthesis of functional polymers, particularly polyamides, with tailored properties. When envisioned as a diamine analogue for polycondensation reactions with diacyl chlorides, the incorporation of the N-tert-butyl(oxan-4-ylmethyl)amine moiety into a polymer backbone can be expected to impart significant changes to the material's characteristics.
Research into functional aromatic polyamides has shown that the introduction of bulky or asymmetric side groups can profoundly influence polymer properties. nih.gov The large tert-butyl group and the non-planar oxane ring in N-tert-butyl(oxan-4-ylmethyl)amine would likely disrupt the regular packing of polymer chains. This interference with intermolecular forces would decrease crystallinity, leading to more amorphous materials. While a decrease in crystallinity often lowers the melting point, the restricted chain mobility imposed by the bulky groups can simultaneously increase the glass transition temperature (Tg). nih.gov
Furthermore, the modification of polyamide backbones has been shown to systematically alter their physical properties. For instance, the methylolation of polyamide 4 leads to a decrease in its melting point and tensile strength while remarkably increasing its elongation at break, demonstrating how side-chain modifications can tune mechanical properties. rsc.org The presence of the oxane ring, with its ether linkage, could also enhance solubility in a wider range of organic solvents and potentially increase moisture absorption due to hydrogen bonding capabilities. The thermal stability of such polymers could also be enhanced; aromatic polyamides with bulky xanthene groups, for example, exhibit decomposition temperatures up to 535 °C. nih.gov
Table 1: Predicted Effects of Integrating N-tert-butyl(oxan-4-ylmethyl)amine into Polymer Chains
| Structural Feature | Predicted Effect on Polymer Property | Rationale |
|---|---|---|
| Bulky tert-butyl Group | Increased Amorphous Content, Higher Glass Transition Temperature (Tg) | Steric hindrance restricts chain mobility and disrupts crystalline packing. nih.gov |
| Oxane Ring | Enhanced Solubility, Potential for Increased Moisture Uptake | Introduces flexible, polar ether linkages suitable for hydrogen bonding. |
Surface Functionalization Applications
The secondary amine group of N-tert-butyl(oxan-4-ylmethyl)amine serves as a versatile reactive handle for the covalent modification of surfaces. This functionalization can be used to alter the chemical and physical properties of a substrate, such as its hydrophilicity, biocompatibility, or reactivity. Amines are readily coupled to surfaces functionalized with a variety of electrophilic groups, including epoxides, isocyanates, and activated esters.
A well-documented strategy in a related field is the chemical modification of protein surfaces through the oxidative coupling of aryl amines. nih.gov In this approach, anilines installed on a protein surface react chemoselectively with coupling partners, forming stable bioconjugates. nih.gov While N-tert-butyl(oxan-4-ylmethyl)amine is an aliphatic amine, the principle of using amine functionality for targeted covalent attachment is broadly applicable.
The unique structure of N-tert-butyl(oxan-4-ylmethyl)amine offers a dual benefit in surface modification. The oxane moiety, containing a polar ether oxygen, can increase the hydrophilicity and hydrogen-bonding capacity of the modified surface. Simultaneously, the sterically demanding tert-butyl group can be used to control the density of functionalization, creating a molecularly defined spacing between attached molecules or introducing a hydrophobic microenvironment. This controlled spacing is critical in applications such as biosensors and chromatography, where controlling protein binding or molecular recognition is essential.
Chiral Derivatives and Enantioselective Synthesis (Potential for Stereochemical Applications)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in modern chemistry, particularly in the fields of pharmaceuticals and materials science where a molecule's specific shape dictates its function. rijournals.com The N-tert-butyl(oxan-4-ylmethyl)amine framework contains stereogenic centers within its oxane ring, making it an attractive scaffold for the development of chiral molecules and their application in stereoselective processes.
The synthesis of enantiomerically pure cyclic ethers and related heterocycles is a well-established field of organic synthesis. acs.org Methodologies for the stereocontrolled synthesis of substituted oxetanes and 1,2-oxathianes, often proceeding from chiral 1,3-diols, demonstrate that high levels of stereochemical control are achievable in six-membered ring systems. acs.orgrsc.org Such strategies could be adapted to produce enantiopure derivatives of N-tert-butyl(oxan-4-ylmethyl)amine. The existence of defined stereoisomers, such as (2R,4S)-2-tert-butyl-N-(thian-4-yl)oxan-4-amine, in chemical databases confirms the accessibility of these chiral building blocks. nih.gov
These chiral derivatives have significant potential for use as ligands in enantioselective catalysis. The combination of a coordinating nitrogen atom, a defined chiral backbone provided by the substituted oxane ring, and a sterically influential tert-butyl group represents a classic design for an effective chiral ligand. Research has shown that chiral ligands incorporating an N-tert-butyl group, such as certain N-tert-butyl-N-methylanilines, can exhibit axial chirality and are effective in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net The steric bulk of the tert-butyl group plays a crucial role in creating a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction. nih.gov Therefore, chiral derivatives of N-tert-butyl(oxan-4-ylmethyl)amine are promising candidates for the development of new catalysts for asymmetric synthesis. rijournals.commdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| N-tert-butyl(oxan-4-ylmethyl)amine |
| N-methylol polyamide 4 |
| (2R,4S)-2-tert-butyl-N-(thian-4-yl)oxan-4-amine |
| N-tert-butyl-N-methylaniline |
| Diacyl chloride |
| Methyl bicyclobutane-1-carboxylate |
| Tert-butyllithium |
| Isophthaloyl chloride |
| Terephthaloyl chloride |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of chemical manufacturing hinges on the development of efficient and environmentally benign synthetic methodologies. For tert-butyl(oxan-4-ylmethyl)amine, current synthetic strategies, while foundational, offer considerable room for improvement. Future research should prioritize the development of novel synthetic routes characterized by higher yields, reduced reaction times, and the use of greener solvents and reagents.
One promising avenue lies in the exploration of catalytic reductive amination of oxan-4-carbaldehyde with tert-butylamine (B42293). This approach, if optimized with highly efficient and selective catalysts, could streamline the synthesis into a one-pot procedure, significantly reducing waste and improving atom economy. Furthermore, the investigation of biocatalytic methods, employing engineered enzymes such as transaminases, could offer a highly sustainable and enantioselective route to chiral derivatives of the target compound.
Current synthetic approaches for related tert-butylamines often involve multi-step processes with potentially hazardous reagents. For instance, the synthesis of some tert-butylamines has utilized the Ritter reaction, which typically requires strong acids and can generate significant waste. A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Reductive Amination | High atom economy, potential for one-pot synthesis. | Catalyst development for high selectivity and efficiency. |
| Biocatalysis (Transaminases) | High enantioselectivity, sustainable, mild reaction conditions. | Enzyme engineering for substrate specificity, cost of enzyme production. |
Future research should focus on overcoming the challenges of the more sustainable routes to make the synthesis of this compound and its derivatives both economically viable and environmentally responsible.
Exploration of New Catalytic Applications and Ligand Design Principles
The presence of a primary amine and the oxane ring in this compound makes it an attractive candidate for development as a ligand in catalysis. The nitrogen atom can coordinate to a metal center, while the oxane moiety can influence the steric and electronic environment of the catalyst, potentially leading to novel reactivity and selectivity.
Future research should explore the coordination chemistry of this compound with a variety of transition metals to synthesize novel organometallic complexes. These complexes could then be screened for catalytic activity in a range of important organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. The bulky tert-butyl group is expected to play a crucial role in controlling the steric environment around the metal center, which can be a key factor in achieving high selectivity.
The design of new ligands is a cornerstone of modern catalysis. By modifying the structure of this compound, for example, by introducing additional donor atoms or chiral centers, a library of new ligands could be created. The principles of ligand design suggest that systematic variation of the ligand backbone and substituents can lead to fine-tuning of the catalyst's performance. For instance, the synthesis of related (S)-t-BuPyOx ligands has demonstrated the importance of the tert-butyl group in creating a specific chiral environment for asymmetric catalysis. nih.gov
Advanced Computational Modeling for Predictive Chemistry and Virtual Screening
Computational chemistry offers a powerful tool for accelerating the discovery and development of new chemical entities and their applications. In the context of this compound, advanced computational modeling can provide valuable insights into its properties and potential reactivity, guiding experimental efforts.
Future research should employ quantum mechanical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, conformational landscape, and reactivity of this compound. Such studies can predict key properties like bond dissociation energies, proton affinities, and reaction barriers for various transformations. For instance, computational studies on tert-butylamine have provided detailed insights into its atmospheric degradation pathways, which could be extended to the target molecule. whiterose.ac.uk
Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules, such as metal ions or biological macromolecules. This information is crucial for designing new catalysts and for predicting the behavior of the compound in biological systems. Virtual screening of derivatives of this compound for specific applications, such as their potential as enzyme inhibitors or as ligands for specific receptors, can be performed using docking simulations. chemicalbook.com This approach can significantly narrow down the number of candidate molecules for experimental validation, saving time and resources.
Integration into Supramolecular Assemblies and Functional Nanomaterials
The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing field with applications in materials science, nanotechnology, and medicine. The structure of this compound, with its hydrogen bond donor (amine) and acceptor (oxane oxygen) sites, as well as the sterically demanding tert-butyl group, makes it an interesting building block for supramolecular chemistry.
Future research should investigate the ability of this compound to form ordered assemblies in the solid state and in solution. Techniques such as X-ray crystallography and scanning tunneling microscopy could be used to characterize the resulting supramolecular architectures. The interplay of hydrogen bonding, van der Waals interactions, and steric hindrance will likely lead to the formation of unique and potentially functional structures. For example, the incorporation of tert-butyl groups into thiacalix wikipedia.orgarenes has been shown to influence their complexation properties. researchgate.net
Furthermore, this compound could be used to functionalize the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes. The amine group provides a convenient anchor for covalent attachment, while the tert-butyl and oxane moieties can be used to control the surface properties of the nanomaterials, such as their solubility, stability, and interactions with other molecules. These functionalized nanomaterials could find applications in areas such as drug delivery, sensing, and catalysis.
Investigation of Bioorthogonal and Bioconjugation Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable tools for studying biological systems and for developing new diagnostic and therapeutic agents. The amine group of this compound represents a potential handle for bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. orgsyn.org
Future research should explore the development of bioorthogonal reaction partners for the amine group of this compound. While the primary amine is a common functional group in biological systems, its reactivity can be tuned or masked to achieve bioorthogonality. For instance, it could be transformed into a more selective reactive group, or its reactivity could be controlled by a protecting group that can be removed under specific physiological conditions.
Once a bioorthogonal strategy is established, this compound could be used to label biomolecules for imaging or to deliver therapeutic agents to specific cells or tissues. The oxane ring may improve the pharmacokinetic properties of the resulting bioconjugates, while the tert-butyl group could influence their binding affinity and selectivity. The development of one-pot thiol-amine bioconjugation strategies for maleimides highlights the ongoing innovation in this field, which could be adapted for this compound. rsc.org
Q & A
Q. What are the optimal synthetic routes for Tert-butyl(oxan-4-ylmethyl)amine to maximize yield and purity?
- Methodological Answer : The synthesis of this compound can be optimized using a multi-step approach involving protective group strategies. For example, Boc (tert-butoxycarbonyl) protection is effective for amines, as demonstrated in the synthesis of secondary amine linkers in peptidomimetics . Key steps include:
- Activation of carboxyl groups to form N-hydroxysuccinimido esters.
- Nucleophilic substitution reactions using tert-butyl-protected intermediates (e.g., tert-butyl (4-iodobutyl) carbamate) under basic conditions .
Critical Parameters : - Temperature control (0–25°C) during substitution reactions.
- Use of phase transfer catalysts (e.g., benzyl triethylammonium chloride) to enhance reaction efficiency .
- Yield optimization via iterative Boc deprotection and coupling steps (e.g., 82–94% yields achieved in similar syntheses) .
Q. How can spectroscopic data (NMR, MS) be interpreted to resolve ambiguities in structural confirmation?
- Methodological Answer : Conflicting NMR signals (e.g., splitting due to stereochemistry or rotamers) can be resolved by:
- Variable Temperature NMR : To identify dynamic rotational barriers in the oxane ring or tert-butyl group .
- 2D-COSY and HSQC : To assign proton-proton correlations and carbon environments, particularly for distinguishing oxan-4-ylmethyl protons from tert-butyl signals .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C10H19NO for 4-(Cyclobutylmethyl)oxan-4-amine, MW 169.26) and rule out impurities .
Q. What protective group strategies are recommended for functionalizing the amine group in this compound?
- Methodological Answer :
- Boc Protection : Ideal for temporary amine protection during nucleophilic substitutions, as shown in peptoid synthesis .
- Fmoc Protection : Suitable for solid-phase peptide synthesis, though less stable under basic conditions compared to Boc .
- Deprotection : Use trifluoroacetic acid (TFA) for Boc removal or piperidine for Fmoc cleavage, followed by neutralization to isolate the free amine .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : To map transition states and predict regioselectivity in SN2 reactions (e.g., tert-butyl group steric effects on nucleophilic attack) .
- Molecular Dynamics Simulations : Assess solvent effects (e.g., polar aprotic solvents like DMF enhance reactivity) and conformational flexibility of the oxane ring .
- Docking Studies : For applications in drug discovery, model interactions with biological targets (e.g., bacterial enzymes) to guide derivatization .
Q. What strategies address contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation Assays : Monitor hydrolysis of the oxane ring or tert-butyl cleavage via HPLC at pH 2–12 .
- Kinetic Analysis : Calculate half-life (t1/2) under acidic/basic conditions; for example, oxan-4-amine derivatives show reduced stability below pH 4 due to protonation-induced ring strain .
- Controlled Storage : Store at −20°C under inert gas (N2) to prevent oxidation or moisture uptake .
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric amine alkylation .
- Chiral Auxiliaries : Introduce temporary stereogenic centers (e.g., (S)-tert-butyl sulfinamide) to direct oxane ring formation .
- Crystallography : Resolve racemic mixtures via diastereomeric salt formation (e.g., tartaric acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
